N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine
Overview
Description
N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine is an organic compound characterized by its complex structure, which includes both isopentyloxy and tert-pentyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of 3-hydroxyaniline with isopentyl bromide to form 3-(isopentyloxy)aniline. This intermediate is then reacted with 2-(4-(tert-pentyl)phenoxy)ethyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, where halogenation or nitration can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination; nitric acid (HNO3) for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-butyl)-phenoxy]ethyl}amine
- N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-hexyl)-phenoxy]ethyl}amine
Uniqueness
N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine is unique due to the specific combination of isopentyloxy and tert-pentyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]-3-(3-methylbutoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-6-24(4,5)20-10-12-22(13-11-20)27-17-15-25-21-8-7-9-23(18-21)26-16-14-19(2)3/h7-13,18-19,25H,6,14-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRHSZAHEOWCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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